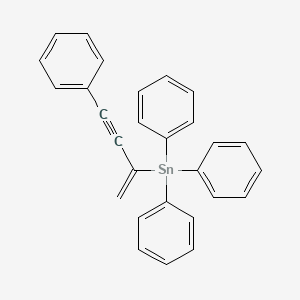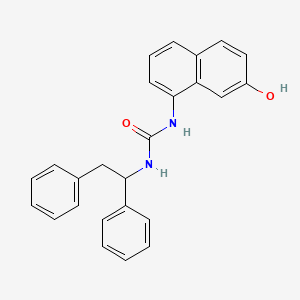
Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, features a unique combination of aromatic rings and functional groups, which may impart specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of 1,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound might exhibit interesting interactions with enzymes or receptors due to its unique structure, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- Urea, N-(1,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(2-hydroxy-1-naphthalenyl)-
Uniqueness
Compared to similar compounds, “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” may exhibit unique properties due to the specific positioning of the hydroxyl group on the naphthalene ring. This could influence its reactivity, binding affinity, and overall biological activity.
属性
CAS 编号 |
648420-52-4 |
|---|---|
分子式 |
C25H22N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-19-12-7-13-23(22(19)17-21)26-25(29)27-24(20-10-5-2-6-11-20)16-18-8-3-1-4-9-18/h1-15,17,24,28H,16H2,(H2,26,27,29) |
InChI 键 |
ASEIXSAGUYBJNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)


![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)
amino}oxidanide](/img/structure/B12614371.png)
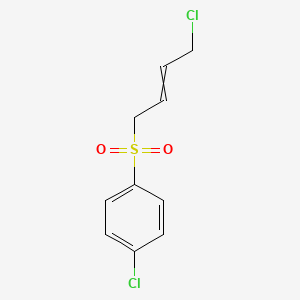
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)
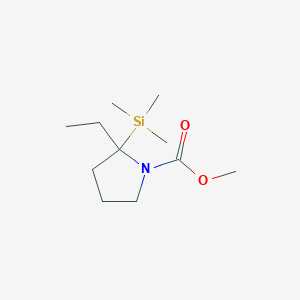

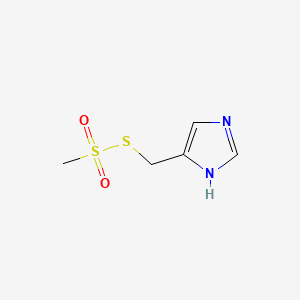
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
